tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17824654
InChI: InChI=1S/C9H17N3/c1-9(2,3)10-7-8-5-6-11-12(8)4/h5-6,10H,7H2,1-4H3
SMILES:
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol

tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine

CAS No.:

Cat. No.: VC17824654

Molecular Formula: C9H17N3

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine -

Specification

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
IUPAC Name 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]propan-2-amine
Standard InChI InChI=1S/C9H17N3/c1-9(2,3)10-7-8-5-6-11-12(8)4/h5-6,10H,7H2,1-4H3
Standard InChI Key LWEFOQXNUMIWBH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)NCC1=CC=NN1C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 1-methyl-1H-pyrazol-5-yl moiety linked to a tert-butyl group through a methylene (-CH2_2-) spacer (Fig. 1). The pyrazole ring’s aromaticity and planar geometry facilitate π-π stacking interactions, while the tert-butyl group introduces steric bulk, influencing solubility and reactivity . The amine nitrogen adopts a trigonal pyramidal geometry, with lone pair donation capacity enabling participation in hydrogen bonding and coordination chemistry.

Table 1: Molecular Properties of tert-Butyl[(1-Methyl-1H-pyrazol-5-yl)methyl]amine

PropertyValue
Molecular FormulaC9H17N3\text{C}_9\text{H}_{17}\text{N}_3
Molecular Weight (g/mol)167.25
Exact Mass167.142
Topological Polar Surface Area43.84 Ų
LogP (Octanol-Water)3.39

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The synthesis of tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves reductive amination or nucleophilic substitution strategies. One plausible method condenses 1-methyl-1H-pyrazole-5-carbaldehyde with tert-butylamine in the presence of a reducing agent such as sodium cyanoborohydride:

1-Methyl-1H-pyrazole-5-carbaldehyde+tert-ButylamineNaBH3CNtert-Butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine\text{1-Methyl-1H-pyrazole-5-carbaldehyde} + \text{tert-Butylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{tert-Butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine}

Alternative routes employ Ullmann coupling or Buchwald-Hartwig amination to install the tert-butyl group onto prefunctionalized pyrazole intermediates .

Optimization Challenges

Key challenges include minimizing side reactions such as over-alkylation or pyrazole ring degradation. Solvent selection (e.g., tetrahydrofuran or dimethylformamide) and temperature control (60–80°C) are critical for achieving high yields . Catalytic systems involving palladium or copper ligands enhance reaction efficiency but require rigorous purification to remove metal residues .

CompoundActivityReference
3-(tert-Butyl)-N-(4-methoxybenzyl)-1H-pyrazol-5-amineCOX-2 inhibition (IC50_{50} = 0.8 μM)
1-Butyl-4-methyl-1H-pyrazol-5-amineAnticonvulsant (ED50_{50} = 25 mg/kg)

Structure-Activity Relationships

  • Pyrazole Substitution: Methyl groups at N1 enhance metabolic stability by sterically shielding the ring from oxidative enzymes .

  • Amine Functionalization: Bulky tert-butyl groups improve pharmacokinetic profiles by reducing first-pass metabolism .

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and sigma receptor antagonists. For example, functionalization at the amine position yields candidates with nanomolar affinity for adenosine A2A_{2A} receptors .

Catalysis and Coordination Chemistry

The amine’s lone pair enables coordination to transition metals, forming complexes with applications in heterogeneous catalysis. Copper(II) complexes of similar pyrazole amines catalyze C-N coupling reactions with turnover numbers >1,000 .

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